molecular formula C25H26F3N3S2 B11486119 2-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazole

2-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B11486119
M. Wt: 489.6 g/mol
InChI Key: MQRLXGJIVILDEE-UHFFFAOYSA-N
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Description

2-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a unique combination of adamantane, thiazole, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps:

    Formation of the Adamantane-Thiazole Intermediate: The adamantane moiety is introduced through a reaction with thiazole, often using a halogenated adamantane derivative and a thiazole compound under basic conditions.

    Attachment of the Benzodiazole Ring: The intermediate is then reacted with a benzodiazole precursor, typically under acidic or neutral conditions, to form the final compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydrobenzodiazole Derivatives: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Material Science: Its unique properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a hydrophobic scaffold that enhances binding affinity, while the thiazole and benzodiazole rings contribute to the compound’s overall stability and reactivity. The trifluoromethyl group further modulates the compound’s electronic properties, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(ADAMANTAN-1-YL)-1,3-THIAZOLE: Shares the adamantane-thiazole moiety but lacks the benzodiazole and trifluoromethyl groups.

    1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE: Contains the benzodiazole and trifluoromethyl groups but lacks the adamantane-thiazole moiety.

Uniqueness

2-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and stability

Properties

Molecular Formula

C25H26F3N3S2

Molecular Weight

489.6 g/mol

IUPAC Name

2-(1-adamantyl)-4-[[1-cyclopropyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanylmethyl]-1,3-thiazole

InChI

InChI=1S/C25H26F3N3S2/c26-25(27,28)17-1-4-21-20(8-17)30-23(31(21)19-2-3-19)33-13-18-12-32-22(29-18)24-9-14-5-15(10-24)7-16(6-14)11-24/h1,4,8,12,14-16,19H,2-3,5-7,9-11,13H2

InChI Key

MQRLXGJIVILDEE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)C(F)(F)F)N=C2SCC4=CSC(=N4)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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